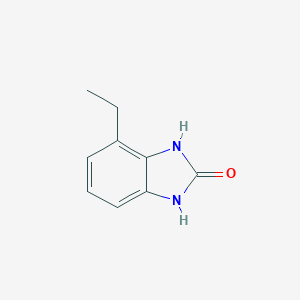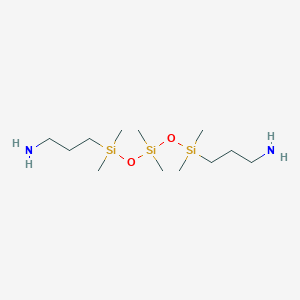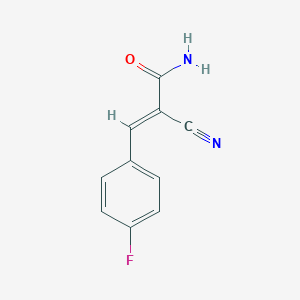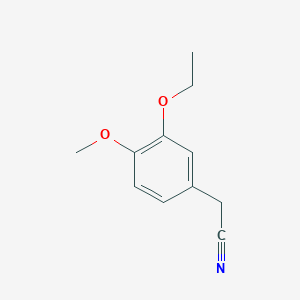
6-Hydroxyquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyquinoline-5-carboxamide (6-HQC) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of quinoline and has a molecular formula of C10H8N2O2. 6-HQC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform but insoluble in water.
Mécanisme D'action
The mechanism of action of 6-Hydroxyquinoline-5-carboxamide is not fully understood. However, it is believed to form stable complexes with metal ions, thereby preventing their interaction with other molecules. This property makes it an excellent candidate for metal ion detection and chelation.
Biochemical and Physiological Effects
Studies have shown that 6-Hydroxyquinoline-5-carboxamide has antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Hydroxyquinoline-5-carboxamide is its high sensitivity and selectivity for metal ion detection. It also has a low detection limit, making it suitable for trace metal ion detection. However, 6-Hydroxyquinoline-5-carboxamide has limitations such as its poor water solubility, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 6-Hydroxyquinoline-5-carboxamide in scientific research. One possible direction is the development of new metal ion detection methods using 6-Hydroxyquinoline-5-carboxamide. Another direction is the use of 6-Hydroxyquinoline-5-carboxamide as a chelating agent in the preparation of metal complexes for catalytic and biological applications. Additionally, 6-Hydroxyquinoline-5-carboxamide could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 6-Hydroxyquinoline-5-carboxamide is a versatile chemical compound that has numerous applications in scientific research. Its ability to detect and chelate metal ions makes it a valuable tool in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
Applications De Recherche Scientifique
6-Hydroxyquinoline-5-carboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 6-Hydroxyquinoline-5-carboxamide has also been used as a chelating agent in the preparation of metal complexes for catalytic and biological applications.
Propriétés
Numéro CAS |
104612-30-8 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
6-hydroxyquinoline-5-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14) |
Clé InChI |
JXMHUCCIOCFOCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
Synonymes |
5-Quinolinecarboxamide,6-hydroxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



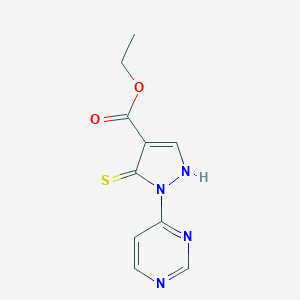




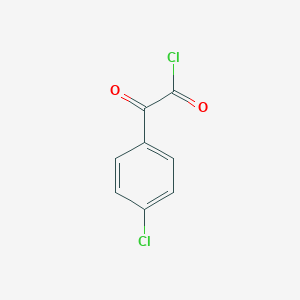
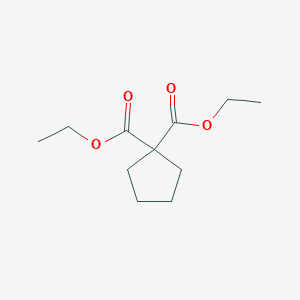
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
